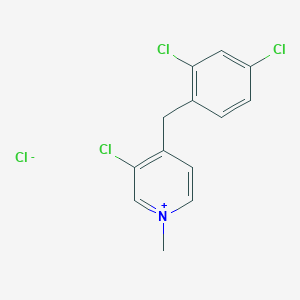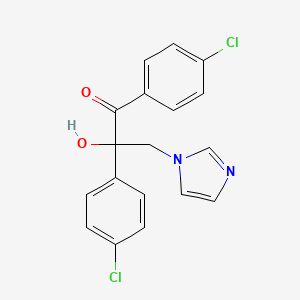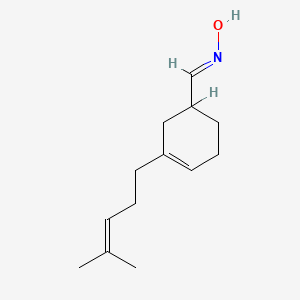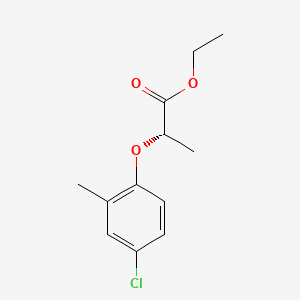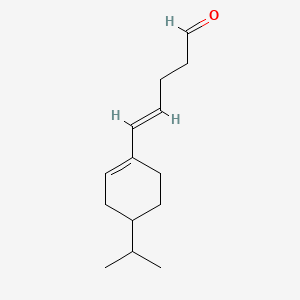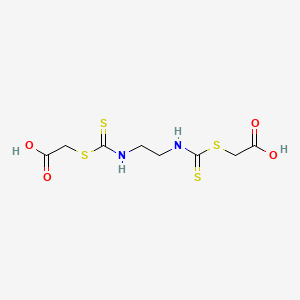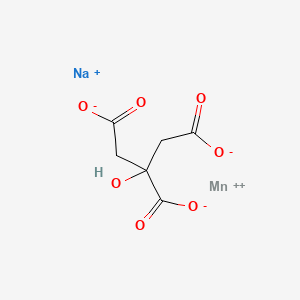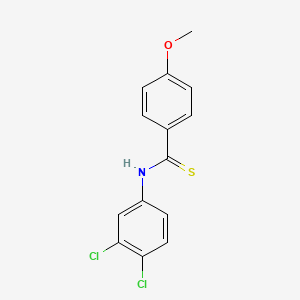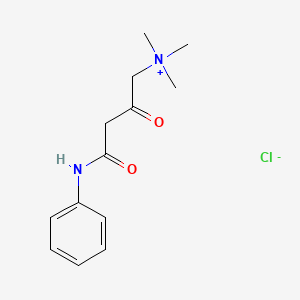
2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcardol monoene is a derivative of cardanol, which is obtained from cashew nut shell liquid (CNSL). CNSL is a renewable resource material known for its unique structural features, abundant availability, and low cost . 2-Methylcardol monoene is a mono-phenol with an aliphatic chain in the meta position, making it a valuable compound for various industrial applications .
Preparation Methods
2-Methylcardol monoene can be isolated from CNSL through a sustainable approach involving flash column chromatography. This method allows for the separation of cardanol into its monoene, diene, and triene components with high purity . The process involves the use of solvents that are recovered and reused, making it cost-effective and environmentally friendly . Another method involves the hot oil extraction or roasting process of CNSL, which leads to the decarboxylation of anacardic acid and enrichment in cardanol content .
Chemical Reactions Analysis
2-Methylcardol monoene undergoes various chemical reactions due to its phenolic hydroxyl group, aromatic ring, and unsaturated side chain. Some of the common reactions include:
Electrophilic Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions.
Epoxidation: The unsaturated side chain can be epoxidized.
Hydrogenation: The unsaturated side chain can also undergo hydrogenation.
Esterification and Alkylation: The phenolic hydroxyl group can undergo esterification and alkylation reactions.
Scientific Research Applications
2-Methylcardol monoene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various polymers and additives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of epoxy and acrylic monomers, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 2-Methylcardol monoene involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group, aromatic ring, and unsaturated side chain allow it to participate in a variety of chemical reactions, leading to the formation of different products with specific properties . These properties make it a versatile compound for various applications in chemistry, biology, and industry .
Comparison with Similar Compounds
2-Methylcardol monoene is similar to other compounds derived from CNSL, such as anacardic acid, cardanol, and cardol . its unique structural features, such as the presence of a methyl group and an unsaturated side chain, make it distinct. This uniqueness allows it to undergo specific chemical reactions and be used in various applications that other similar compounds may not be suitable for .
Similar Compounds
Anacardic Acid: Another component of CNSL with a carboxylic acid group.
Cardanol: A major component of CNSL with a phenolic hydroxyl group and an unsaturated side chain.
Cardol: A di-phenol component of CNSL with two hydroxyl groups.
Properties
CAS No. |
50423-13-7 |
|---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-methyl-5-[(Z)-pentadec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h8-9,17-18,23-24H,3-7,10-16H2,1-2H3/b9-8- |
InChI Key |
LDBPJTXLCRXBIJ-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=CC(=C(C(=C1)O)C)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=C(C(=C1)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

